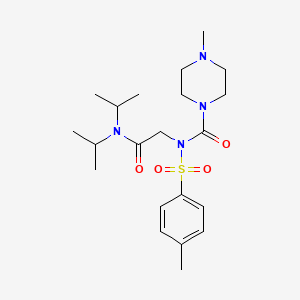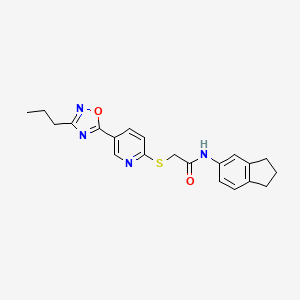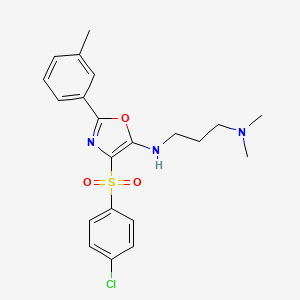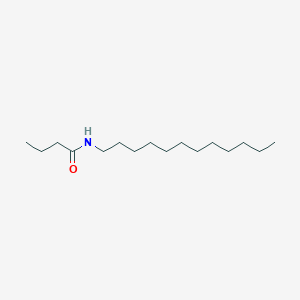![molecular formula C22H18N2O4S B2406012 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 898422-94-1](/img/structure/B2406012.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, commonly known as BISA, is a small molecule compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BISA is a benzamide derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties.
Applications De Recherche Scientifique
Therapeutic Implications of Benzamides
Benzamide derivatives like amisulpride have been studied for their efficacy in treating psychiatric disorders, particularly schizophrenia. Amisulpride, a benzamide antipsychotic, has shown significant effectiveness in improving negative symptoms of schizophrenia at low doses by increasing dopaminergic transmission through presynaptic dopamine receptor blockade. This finding underscores the therapeutic potential of benzamide derivatives in managing psychiatric conditions (Boyer et al., 1995; Lôo et al., 1997).
Mechanisms of Action
The action mechanism of benzamide derivatives often involves the modulation of dopamine receptors. For instance, amisulpride selectively targets dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. Such specificity in receptor targeting is crucial for the therapeutic effects of benzamides, including the reduction of negative symptoms in schizophrenia and potentially fewer side effects compared to other antipsychotics (Wetzel et al., 1998; Möller et al., 1997).
Novel Applications
Beyond psychiatric applications, benzamide derivatives have been explored for their potential in cancer therapy and diagnostic imaging. For example, a novel benzyl styryl sulfone analog, ON 01910.Na, has shown promise in preclinical studies for its ability to inhibit mitotic progression and induce apoptosis in cancer cells. This suggests that benzamide derivatives could be valuable in developing new cancer treatments (Ohnuma et al., 2006).
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
For instance, some benzoxazole derivatives show promising inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B) and in vivo antidiabetic activity .
Biochemical Pathways
For example, they have been found to exhibit diverse chemotherapeutic activity including anticancer agent .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIGDUIGSVINQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)


![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)





